molecular formula C17H23N3O2S B1667851 4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One CAS No. 1001467-91-9

4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One

Cat. No. B1667851
M. Wt: 333.5 g/mol
InChI Key: QWPAQBJBWLSPSH-UHFFFAOYSA-N
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Description

BDM31369 is an activator of ethionamide.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antibacterial Properties : Compounds with 1,3,4-Oxadiazole structures, similar to the queried compound, have been researched for their antibacterial properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Antimicrobial Activity : Several 1,2,4-Oxadiazole derivatives, including those with piperidine or pyrrolidine rings, have demonstrated strong antimicrobial properties. A notable example is the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which showed potent antimicrobial activity, as evidenced by a structure-activity relationship study (Krolenko et al., 2016).

  • Antifungal Agents : Compounds like 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles have been synthesized and evaluated as antifungal agents. They exhibited significant in vitro antifungal activities and a structure-activity relationship was developed for these compounds (Sangshetti & Shinde, 2011).

  • Antiproliferative Properties and Tubulin Inhibition : A new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered. These compounds act as tubulin inhibitors and one compound in this class showed 120 nM potency in an antiproliferative assay (Krasavin et al., 2014).

  • Antileishmanial Activity : 4-Amino-1,2,4-triazole derivatives, structurally related to the queried compound, were theoretically studied and tested against Leishmania infantum promastigotes, showing remarkable antileishmanial activity (Süleymanoğlu et al., 2017).

  • Anti-Bone Cancer Activity and Molecular Docking : A heterocyclic compound was synthesized and characterized, demonstrating in vitro anticancer activities against human bone cancer cell lines. Molecular docking studies were used to investigate potential antiviral activities, calculating binding sites for specific proteins (Lv et al., 2019).

properties

CAS RN

1001467-91-9

Product Name

4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

4-methyl-1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pentan-1-one

InChI

InChI=1S/C17H23N3O2S/c1-12(2)5-6-15(21)20-9-7-13(8-10-20)17-18-16(19-22-17)14-4-3-11-23-14/h3-4,11-13H,5-10H2,1-2H3

InChI Key

QWPAQBJBWLSPSH-UHFFFAOYSA-N

SMILES

CC(C)CCC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CS3

Canonical SMILES

CC(C)CCC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CS3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BDM-31369;  BDM 31369;  BDM31369

Origin of Product

United States

Synthesis routes and methods

Procedure details

86 mg (2 eq.) of 4-methylvaleric acid, 141 mg (2 eq.) of 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDCI) and 207 μl (4 eq.) of triethylamine were dissolved in 2 ml of dichloromethane. 100 mg (1 eq.) of 4-(3-thiophen-2-yl[1,2,4]oxadiazol-5-yl)piperidinium hydrochloride were then added to the reaction medium, which was then stirred at room temperature for 24 hours. The reaction medium was evaporated under reduced pressure and the residue was taken up in 20 ml of ethyl acetate. The organic phase was washed with aqueous 1N sodium hydroxide solution (3×30 ml), with aqueous 1N hydrochloric acid solution (3×30 ml) and with saturated aqueous NaCl solution (30 ml) and then dried over MgSO4 and concentrated under reduced pressure to give 102 mg (83%) of the expected compound.
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
207 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
4-(3-thiophen-2-yl[1,2,4]oxadiazol-5-yl)piperidinium hydrochloride
Quantity
100 mg
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One
Reactant of Route 3
Reactant of Route 3
4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One
Reactant of Route 4
Reactant of Route 4
4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One
Reactant of Route 5
Reactant of Route 5
4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One
Reactant of Route 6
Reactant of Route 6
4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One

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